molecular formula C11H16N2O3 B6094821 ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 5463-46-7

ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B6094821
CAS No.: 5463-46-7
M. Wt: 224.26 g/mol
InChI Key: GVTLKBLWKJUIQO-MDWZMJQESA-N
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Description

Ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-derived compound characterized by a hydroxycarbonimidoyl group at the 4-position of the pyrrole ring. The core structure, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS RN: 2199-44-2), is a well-documented precursor in synthetic chemistry .

Properties

IUPAC Name

ethyl 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-5-16-11(14)10-6(2)9(7(3)12-10)8(4)13-15/h12,15H,5H2,1-4H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLKBLWKJUIQO-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=NO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C(=C(N1)C)/C(=N/O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415494
Record name NSC13431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5463-46-7
Record name NSC13431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of Substituents: The 3,5-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions.

    Addition of the N-hydroxy-C-methylcarbonimidoyl Group: This step involves the reaction of the pyrrole derivative with hydroxylamine and a suitable carbonyl compound to form the N-hydroxy-C-methylcarbonimidoyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the N-hydroxy group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and pyrrole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of the pyrrole ring is highly modifiable, leading to diverse derivatives. Key analogs include:

Compound Name Substituent at 4-Position Molecular Formula Key Properties References
Ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate N-hydroxy-C-methylcarbonimidoyl C₁₂H₁₇N₂O₃ Polar due to hydroxyl group; potential H-bond donor Target Compound
Ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate Hydrazinylidene-carbamoyl C₁₁H₁₆N₄O₃ Planar hydrazone moiety; moderate polarity
Ethyl 4-[(3,5-dinitrobenzoyl)hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate Hydrazonomethyl-dinitrobenzoyl C₁₈H₁₉N₅O₇ Electron-withdrawing nitro groups; high molecular weight
Ethyl 4-{[N-cyclohexyl(3-methoxyphenyl)carbamamido]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate Bulky carbamamido-methyl C₂₄H₃₃N₃O₄ High logP (5.18); lipophilic

Key Observations :

  • Polarity: The hydroxyl group in the target compound enhances polarity compared to analogs with non-polar substituents (e.g., tert-butyl phenyl in ).

Electronic and Reactivity Profiles

Density Functional Theory (DFT) studies on related pyrrole derivatives reveal:

  • Electron Density Distribution : The hydroxycarbonimidoyl group in the target compound likely delocalizes electron density across the pyrrole ring, stabilizing the structure .
  • Reactivity : Hydrazone-based analogs (e.g., ) exhibit nucleophilic behavior at the hydrazinylidene group, whereas the target compound’s hydroxyl group may participate in acid-base reactions or coordination chemistry.

Physicochemical and Spectral Properties

  • Melting Points : The parent compound melts at 122–126°C . Substituents like nitro groups () increase melting points (>200°C), while lipophilic groups () lower them.
  • Spectroscopy: IR and NMR data for analogs confirm substituent-specific signals, e.g., NOE correlations for hydrazone protons .

Biological Activity

Ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula: C₁₁H₁₅N₃O₃
  • Molecular Weight: 233.26 g/mol
  • IUPAC Name: this compound

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity:
    • The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.
  • Antioxidant Properties:
    • Studies have demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects:
    • This compound has been observed to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus ,
AntioxidantScavenges DPPH radicals
Anti-inflammatoryReduces IL-6 and TNF-alpha levels in vitro

Case Study 1: Antimicrobial Efficacy

In a study published in ResearchGate, this compound was tested against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against infections caused by resistant strains .

Case Study 2: Antioxidant Activity

Another research effort focused on the antioxidant capabilities of the compound, employing assays like DPPH and ABTS. The findings revealed that it exhibited a dose-dependent scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid .

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